molecular formula C13H19ClFN2O4P B3042629 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea CAS No. 648859-09-0

1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea

Cat. No.: B3042629
CAS No.: 648859-09-0
M. Wt: 352.72 g/mol
InChI Key: VNMSRSZVPIMVIG-UHFFFAOYSA-N
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Description

1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diisopropylphosphonato group and a 3-chloro-4-fluorophenyl group attached to a urea backbone. Its unique structure imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

The synthesis of 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of diisopropylphosphonate with an appropriate isocyanate derivative, followed by the introduction of the 3-chloro-4-fluorophenyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding phosphonic acid and urea derivatives.

Scientific Research Applications

1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It finds applications in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea involves its interaction with specific molecular targets. The diisopropylphosphonato group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The 3-chloro-4-fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-di(propan-2-yloxy)phosphorylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClFN2O4P/c1-8(2)20-22(19,21-9(3)4)17-13(18)16-10-5-6-12(15)11(14)7-10/h5-9H,1-4H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMSRSZVPIMVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(NC(=O)NC1=CC(=C(C=C1)F)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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